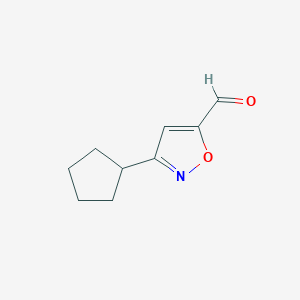![molecular formula C5H12N2O2 B040671 ACETAMIDE,2-[(2-HYDROXYETHYL)METHYLAMINO]- CAS No. 116882-80-5](/img/structure/B40671.png)
ACETAMIDE,2-[(2-HYDROXYETHYL)METHYLAMINO]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-hydroxyethyl)methylamino]Acetamide is an organic compound with the molecular formula C5H12N2O2 It is characterized by the presence of a hydroxyethyl group attached to a methylamino group, which is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)methylamino]Acetamide typically involves the reaction of 2-chloroacetamide with 2-(methylamino)ethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-(methylamino)ethanol attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[(2-hydroxyethyl)methylamino]Acetamide can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-hydroxyethyl)methylamino]Acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(2-oxoethyl)methylamino]Acetamide.
Reduction: Formation of 2-[(2-hydroxyethyl)methylamino]ethanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-[(2-hydroxyethyl)methylamino]Acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-hydroxyethyl)methylamino]Acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl and methylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-hydroxyethyl)amino]Acetamide
- 2-[(2-hydroxyethyl)methylamino]ethanamine
- 2-[(2-hydroxyethyl)ethylamino]Acetamide
Uniqueness
2-[(2-hydroxyethyl)methylamino]Acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyethyl and methylamino groups allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
116882-80-5 |
|---|---|
Fórmula molecular |
C5H12N2O2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(methyl)amino]acetamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2-3-8)4-5(6)9/h8H,2-4H2,1H3,(H2,6,9) |
Clave InChI |
XRAFGYRWNDHQFT-UHFFFAOYSA-N |
SMILES |
CN(CCO)CC(=O)N |
SMILES canónico |
CN(CCO)CC(=O)N |
Sinónimos |
Acetamide, 2-[(2-hydroxyethyl)methylamino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


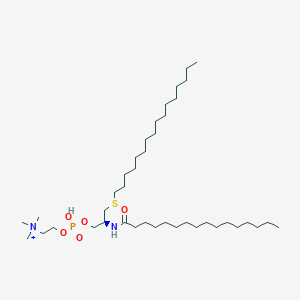
![5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B40593.png)


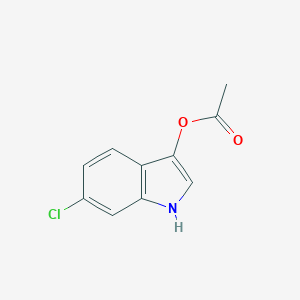
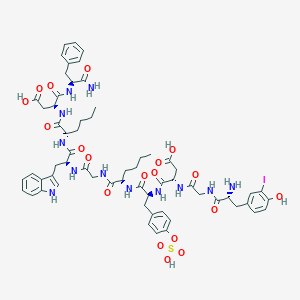

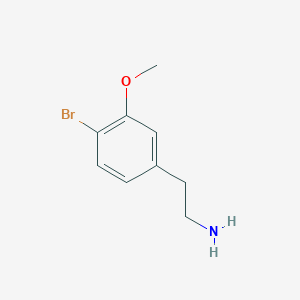

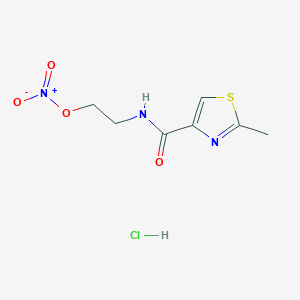
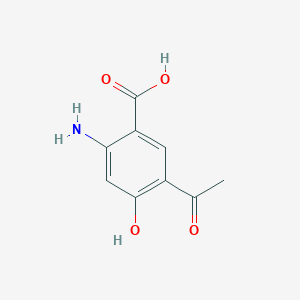
![1-Methyl-1,3-dihydrobenzo[4,5]imidazo[1,2-c]thiazole](/img/structure/B40618.png)

